10,11-ジヒドロ-10-ヒドロキシカルバマゼピン

説明

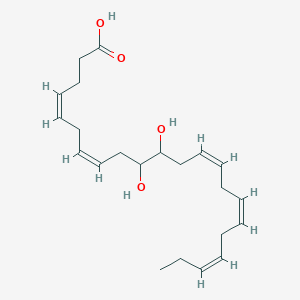

(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (DHPPA) is a polyunsaturated fatty acid (PUFA) that has been studied for its potential applications in scientific research and therapeutic use. DHPPA is a member of the omega-3 fatty acid family and has been found to possess anti-inflammatory and anti-oxidant properties. It is found in some fish oils, algae, and other marine organisms, and is also produced endogenously in the human body.

科学的研究の応用

以下は、10,11-ジヒドロ-10-ヒドロキシカルバマゼピンの科学研究における用途に関する包括的な分析です。

がん研究における抗血管新生作用

10,11-ジヒドロ-10-ヒドロキシカルバマゼピンは、マウスにおけるVEGF誘導血管新生を阻害することが示されています。これは、既存の血管から新しい血管が形成されるプロセスです。 これは、特にがん研究において関連性が高く、血管新生の阻害は、腫瘍が成長に必要な血液供給を得るのを潜在的に阻止できるためです .

抗炎症作用と抗腫瘍作用

さらなる研究により、10,11-ジヒドロ-10-ヒドロキシカルバマゼピンは、血管新生阻害作用に加えて、追加の抗炎症作用と抗腫瘍作用を持つ可能性があることが示唆されています。 これは、さまざまな炎症性疾患やがんに対する新しい治療法を開発するために重要となる可能性があります .

代謝研究

この化合物は、ヒト可溶性エポキシドヒドロラーゼによるエポキシ脂肪酸の代謝を理解するためのin vitro研究で使用されてきました。 これらの研究は、疾患の潜在的なバイオマーカーや治療標的を特定するために不可欠です .

環境研究

環境研究において、10,11-ジヒドロ-10-ヒドロキシカルバマゼピンは、医薬品化合物であるカルバマゼピンの電気化学的分解後に副産物として特定されています。 これらの副産物を理解することは、医薬品汚染物質の環境への影響と処理プロセスを評価するために不可欠です .

病理学的状態の研究

研究では、リノール酸から誘導された10,11-ジヒドロ-10-ヒドロキシカルバマゼピンなどの代謝物が、火傷やその他の怪我によって引き起こされるものなど、病理学的状態に影響を与える可能性があることが示されています。 これは、これらの状態の理解と治療におけるその潜在的な役割を強調しています .

作用機序

Target of Action

10,11-DiHDPE is primarily produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . This enzyme is the primary target of 10,11-DiHDPE and plays a crucial role in its formation .

Mode of Action

The interaction of 10,11-DiHDPE with its target, the cytochrome P450 epoxygenase, results in the conversion of DHA into 10,11-DiHDPE . This conversion is a key step in the compound’s mode of action .

Biochemical Pathways

The formation of 10,11-DiHDPE from DHA via the action of cytochrome P450 epoxygenase is part of the cytochrome P450 pathways . This pathway is crucial for the production of various bioactive lipid mediators, including 10,11-DiHDPE .

Result of Action

10,11-DiHDPE has been shown to inhibit VEGF-induced angiogenesis in mice . This suggests that it may have anti-angiogenic properties, which could be beneficial in conditions where angiogenesis is a factor, such as cancer . Additionally, 10,11-DiHDPE may have anti-inflammatory and anti-tumor effects .

生化学分析

Biochemical Properties

10,11-DiHDPE is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 epoxygenase, which catalyzes the conversion of DHA to 10,11-DiHDPE . This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting its potential role in anti-angiogenic and anti-tumor activities . Additionally, 10,11-DiHDPE may have anti-inflammatory effects, further highlighting its importance in biochemical pathways .

Cellular Effects

10,11-DiHDPE exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 10,11-DiHDPE inhibits VEGF-induced angiogenesis in endothelial cells, thereby affecting cell proliferation and migration . Moreover, it has been observed to modulate inflammatory responses in immune cells, potentially impacting cytokine production and immune cell function . These effects underscore the compound’s significance in regulating cellular activities and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 10,11-DiHDPE involves its interactions with various biomolecules, including enzymes and receptors. It binds to cytochrome P450 epoxygenase, facilitating the conversion of DHA to 10,11-DiHDPE . This compound also interacts with VEGF receptors, inhibiting their activation and subsequent signaling pathways . Additionally, 10,11-DiHDPE may modulate the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids . These interactions contribute to the compound’s anti-angiogenic, anti-inflammatory, and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,11-DiHDPE have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 10,11-DiHDPE is relatively stable under experimental conditions, with minimal degradation over time . Long-term exposure to 10,11-DiHDPE has been observed to sustain its anti-angiogenic and anti-inflammatory effects, indicating its potential for prolonged therapeutic applications

Dosage Effects in Animal Models

The effects of 10,11-DiHDPE vary with different dosages in animal models. At lower doses, 10,11-DiHDPE has been shown to exhibit anti-angiogenic and anti-inflammatory properties without significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular functions may occur . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

10,11-DiHDPE is involved in metabolic pathways related to the metabolism of DHA and other polyunsaturated fatty acids. It is produced through the action of cytochrome P450 epoxygenase on DHA and can be further metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy derivatives . These metabolic pathways play crucial roles in regulating the levels of bioactive lipid mediators and maintaining cellular homeostasis. Additionally, 10,11-DiHDPE may influence metabolic flux and metabolite levels, further contributing to its biological effects .

Transport and Distribution

The transport and distribution of 10,11-DiHDPE within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, 10,11-DiHDPE may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of 10,11-DiHDPE is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The specific localization of 10,11-DiHDPE may be influenced by targeting signals or post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of 10,11-DiHDPE is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUCYZBXHOCES-UQZHZJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?

A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like 10,11-DiHDPE, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated 10,11-DiHDPE levels in individuals taking celecoxib.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)